3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring, a cyclopropyl group, and a pyrazinylpiperidine moiety
Preparation Methods
The synthesis of 3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The cyclopropyl group and the pyrazinylpiperidine moiety are introduced through various organic reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring, especially when using strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, while the cyclopropyl and pyrazinylpiperidine moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine can be compared with other pyridazine-containing compounds, such as:
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2. These compounds share the pyridazine ring but differ in their substituents and overall structure, leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
3-cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-14(1)15-3-4-17(21-20-15)23-12-13-5-9-22(10-6-13)16-11-18-7-8-19-16/h3-4,7-8,11,13-14H,1-2,5-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPBYVQBIGXNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.